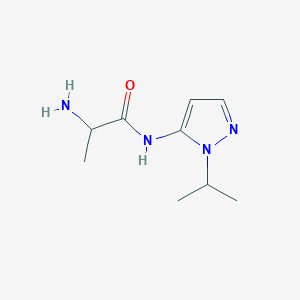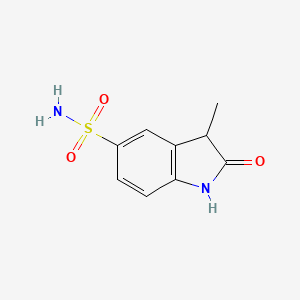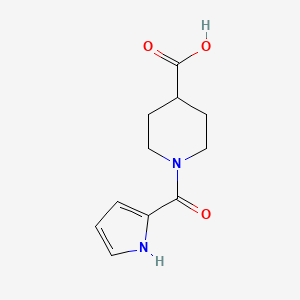![molecular formula C12H14BrN B11813197 7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] is a spirocyclic compound characterized by a unique structure where a bromine atom is attached to the spiro center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the Michael addition followed by cyclization. For instance, the reaction of 2-bromoindene with pyrrolidine under basic conditions can yield the desired spiro compound. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of spirocyclic amines, ethers, or thioethers.
Oxidation: Formation of spirocyclic alcohols or ketones.
Reduction: Formation of hydrogenated spirocyclic compounds.
Applications De Recherche Scientifique
7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromospiro[1,2-dihydroindene-3,2’-1,3-dioxane]
- 7-Bromospiro[1,2-dihydroindene-3,3’-oxolane]-2’,5’-dione
Comparison
Compared to similar compounds, 7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] is unique due to its specific spirocyclic structure and the presence of a bromine atom
Propriétés
Formule moléculaire |
C12H14BrN |
|---|---|
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
7-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine] |
InChI |
InChI=1S/C12H14BrN/c13-11-3-1-2-10-9(11)4-5-12(10)6-7-14-8-12/h1-3,14H,4-8H2 |
Clé InChI |
CSNKDFSQGJYVKD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC2)C3=C1C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


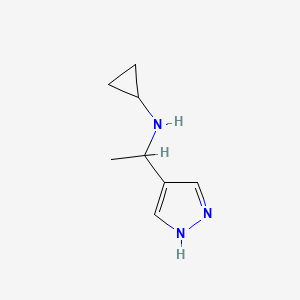
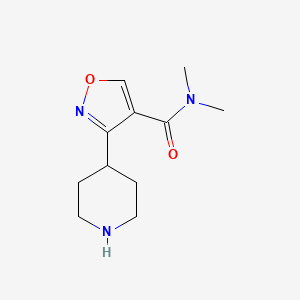

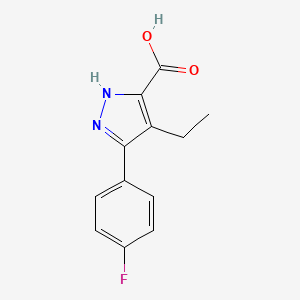
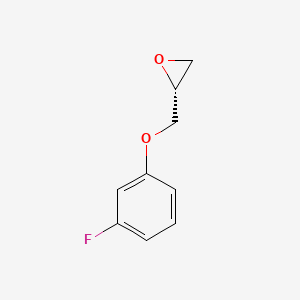
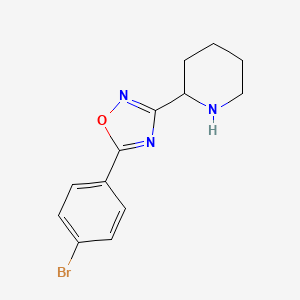

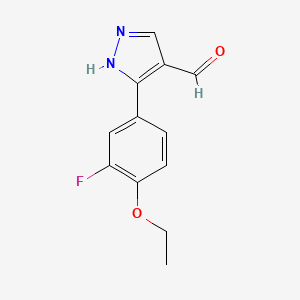
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)
![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)
